Home > Products > Screening Compounds P134353 > 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine
4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine - 956796-04-6

4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine

Catalog Number: EVT-2526730
CAS Number: 956796-04-6
Molecular Formula: C16H18N4O2S2
Molecular Weight: 362.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-ones (TZP4a-l)

Compound Description: This series of compounds represents a class of Schiff bases derived from 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-ones. [] The research focused on synthesizing and evaluating the antimicrobial and antitubercular activity of these Schiff bases. [] Notably, compounds TZP4g and TZP4h within this series displayed significant activity against Bacillus subtilis and Aspergillus niger. [] Further investigation revealed that TZP4g exhibited promising anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv strain, demonstrating higher potency compared to standard drugs pyrazinamide and streptomycin. []

Relevance: These compounds share a core pyrazole ring and a 4-phenyl-1,3-thiazole substituent with the target compound, 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine. [] The primary structural difference lies in the presence of a hydrazone linker and various substituents on the phenyl ring in the TZP4a-l series compared to the sulfonyl and amine groups in the target compound.

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

Compound Description: This compound belongs to the thiazole class, known for its presence in various natural products and pharmaceuticals. [] It was subjected to density functional theory (DFT) calculations to explore its molecular-orbital interactions and structural properties. [] Experimental and theoretical spectroscopic techniques, including FT-IR and FT-Raman, were employed to analyze its vibrational spectra. [] Further studies involved the investigation of HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) to understand its chemical reactivity. [] Molecular docking simulations with Pim-1 kinase cancer protein (PDB ID: 3A99, 1GJ8, 1XQZ) were also conducted to assess its potential anticancer activity. []

Relevance: While this compound shares the 1,3-thiazole and pyrazoline rings with 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine, it differs significantly in the substitution pattern. [] The presence of a propoxybenzylidene group at the 5-position of the thiazole ring and a 4-chlorophenyl group at the 3-position of the pyrazoline ring distinguishes it from the target compound.

8-Benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-Ones

Compound Description: This series of compounds was synthesized using a one-pot multicomponent condensation reaction involving substituted 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde, thiosemicarbazide, and 8-benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one. [] The synthetic strategy offers advantages like environmental friendliness, short reaction times, and high yields. []

Relevance: While these compounds incorporate both thiazole and pyrazole moieties, their connectivity and overall structure differ significantly from 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine. [] The presence of a quinolinone core and a hydrazone linker in these compounds distinguishes them from the target compound.

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2)

Compound Description: This compound was synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide (1) with N-(4-nitrophenyl)maleimide, resulting in a cyclized product. [] The structure of the synthesized compound was confirmed using FT-IR, NMR, and LCMS data. []

Relevance: This compound shares the pyrazoline and thiazole ring system with 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine but features distinct substituents. [] The presence of a 4-chlorophenyl group at the 3-position of the pyrazoline ring, a nitrophenyl acetamide substituent on the thiazole ring, and the absence of sulfonyl and amine groups differentiate it from the target compound.

5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP) and its N-Mannich Bases

Compound Description: BTZP serves as a key intermediate in the synthesis of twelve N-Mannich base derivatives. [] It was synthesized through a multi-step procedure starting from 4-bromoaniline and thiourea. [] The final N-Mannich bases were formed by reacting BTZP with various amines. [] These compounds were characterized using spectroscopic techniques such as UV, IR, NMR, and Mass spectrometry. [] Biological evaluation of these derivatives revealed promising antimicrobial, antioxidant, and cytotoxic activities. []

Relevance: These compounds, while containing a pyrazolone ring, differ significantly from 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine due to the presence of a benzothiazole moiety linked through a hydrazone group. [] The N-Mannich bases further incorporate various amine substituents, contributing to their diverse biological activities.

(3aR,4S,7R,7aS)-2-(4-(1-(4-(4-bromophenyl)thiazol-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (5a-i) and its Precursors

Compound Description: This series of pyrazolyl-thiazole derivatives was synthesized by reacting 4,5-dihydropyrazole derivatives (3a–i) with 2,4′-dibromoacetophenone (4). [] The precursor 4,5-dihydropyrazole derivatives (3a-i) were obtained by reacting various chalcones (1a–i) with thiosemicarbazide (2). [] These compounds were evaluated for their antibacterial activity, acetylcholinesterase (AChE) enzyme inhibition, and human carbonic anhydrase (hCA) I and II isoform inhibitory activities. []

(E)-6-Methyl-N-((3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)benzo[d]thiazol-2-amine Derivatives

Compound Description: This series of compounds, characterized using IR and 1H-NMR spectroscopy, features a 1,3-thiazolyl-pyrazole core structure linked to a benzothiazole moiety. [] Biological evaluation of these derivatives revealed notable anticancer and anti-infective properties. []

Relevance: These compounds, while containing a thiazole and pyrazole scaffold, differ from 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine in the linker and substituent groups. [] The presence of a benzothiazole group connected through a methylene linker distinguishes it from the sulfonyl and amine substituents in the target compound.

(3aR,4S,7R,7aS)-2-(4-{1-[4-(4-bromophenyl)thiazol-2-yl]-5-(aryl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Derivatives (3a–i)

Compound Description: This series of pyrazolyl–thiazole derivatives was investigated for its inhibitory effects on aldose reductase (AR) and α‐glycosidase enzymes, both implicated in diabetic complications. [] These compounds demonstrated significant inhibitory activity against both enzymes. [] Molecular modeling techniques were employed to understand their binding affinities, and ADME analysis was performed to evaluate their drug-likeness properties. []

NCN and NNN Pincer-Type Ruthenium and Iridium Complexes

Compound Description: These complexes incorporate protic pyrazole arms within their structures. [] The NCN pincer-type ruthenium(II) complexes were synthesized via C–H activation of 1,3-bis(pyrazol-3-yl)benzenes (1) using [RuCl(OAc)(PPh3)3]. [] Analogous iridium(III) complexes were prepared through a similar route involving iridium trichloride. [] The study compared the reactivity and properties of NCN and NNN pincer-type complexes, highlighting the influence of the pincer ligand on their catalytic activities. []

Relevance: These complexes, while featuring a pyrazole moiety, differ significantly from 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine due to their incorporation into metal complexes and the absence of a thiazole ring. [] The focus of this study lies in the coordination chemistry and catalytic properties of pincer complexes, which are not directly relevant to the target compound.

4-(2,3-Dimethyl-5-oxo-1-phenyl-3-(pyrazolin-4-yl))(1,3-thiazol-2-yl)-containing Thiazoles and Pyrazolo[1,5-a]pyrimidines

Compound Description: This study describes the synthesis of various thiazole and pyrazolo[1,5-a]pyrimidine derivatives incorporating a 4-(2,3-dimethyl-5-oxo-1-phenyl-3-(pyrazolin-4-yl))(1,3-thiazol-2-yl) moiety. [] The synthetic strategies involve reacting 2-(4-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)thiazol-2-yl)-3-mercapto-3-(phenylamino)-acrylonitrile with appropriate halo ketones or halo esters to yield thiazole derivatives. [] Pyrazolo[1,5-a]pyrimidines were synthesized by reacting 4-{2-}-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with β-diketones or β-keto esters. [] The structures of all synthesized compounds were confirmed using elemental analysis and spectral data. []

Relevance: These compounds, although containing both thiazole and pyrazole rings, differ significantly in their overall structure and substitution pattern from 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine. [] The presence of additional heterocyclic rings, such as pyrazolo[1,5-a]pyrimidine, and different substituents distinguishes them from the target compound.

1,2-Bis-sulfonamide Derivatives

Compound Description: This patent describes a broad class of 1,2-bis-sulfonamide derivatives designed as modulators of chemokine receptors. [] This class encompasses a wide array of substituents, including various heterocyclic moieties. []

Relevance: This patent covers a vast chemical space, and while some compounds may contain thiazole and/or pyrazole rings, their structures are too diverse to be considered directly related to 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine. [] The presence of the bis-sulfonamide core distinguishes this class from the target compound.

Pyrrolidine Derivatives for Treating Viral Infections

Compound Description: These compounds, designed for treating viral infections, particularly hepatitis C virus (HCV), feature a pyrrolidine core with diverse substituents. [] The patent emphasizes structural variations at specific positions on the pyrrolidine ring to achieve optimal antiviral activity. []

Relevance: These pyrrolidine derivatives lack the thiazole and pyrazole rings present in 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine and are therefore structurally unrelated. [] Their therapeutic focus on viral infections further distinguishes them from the target compound.

Coumarin Derivatives

Compound Description: A diverse range of coumarin derivatives with various substitutions and modifications have been synthesized and evaluated for a broad spectrum of biological activities, including antimicrobial, antifungal, antitubercular, and anti-inflammatory properties. [] These studies emphasize the versatility of the coumarin scaffold as a starting point for developing new therapeutic agents. []

Relevance: These coumarin derivatives lack the characteristic thiazole and pyrazole ring system of 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine, making them structurally dissimilar. [] Their therapeutic applications and biological activities also differ significantly from the target compound.

Pyrazole and Triazole Compounds as KSP Inhibitors

Compound Description: This patent focuses on pyrazole and triazole derivatives designed to inhibit KSP (kinesin spindle protein), a target for anticancer therapies. [] The patent emphasizes structural diversity around the pyrazole/triazole core, exploring various substituents and linkers to optimize KSP inhibitory activity. []

Relevance: While these compounds may contain a pyrazole ring, their overall structures and substitution patterns differ significantly from 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine. [] The lack of a thiazole ring and the specific focus on KSP inhibition distinguish them from the target compound.

Flufenacet and Flupyrsulfuron-methyl-sodium Combination with Compatibility-Enhancing Compounds

Compound Description: This patent describes a selective herbicide formulation comprising flufenacet (an oxyacetamide) and flupyrsulfuron-methyl-sodium (a sulfonylurea herbicide) as active ingredients. [] It also includes a group of compounds claimed to improve the compatibility of the herbicides with crop plants. []

Relevance: This patent focuses on herbicide formulations and includes compounds chemically distinct from 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine. [] The active ingredients and compatibility enhancers in this patent do not share structural similarities with the target compound.

Apoptosis-Inducing Agents

Compound Description: This patent describes a series of compounds with apoptosis-inducing properties, designed for treating cancer and immune-related diseases. [] The compounds feature diverse structures, including those with piperidine, bicyclo[3.1.1]heptane, and adamantane moieties, among others. []

Relevance: The compounds disclosed in this patent are structurally diverse and do not share a common core structure with 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine. [] Their therapeutic focus on inducing apoptosis further distinguishes them from the target compound.

1-(2,4-Dichlorobenzyl)-3-[2-(3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indene-1,3-dione

Compound Description: This compound was subjected to FT-IR and FT-Raman investigation along with quantum chemical studies and molecular docking studies. [] It also has reported antimicrobial activity. []

Relevance: This compound shares the pyrazoline and thiazole ring system with 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine but features distinct substituents. [] The presence of a 4-chlorophenyl group at the 3-position of the pyrazoline ring, a 2,4-Dichlorobenzyl substituent on the thiazole ring, and the absence of sulfonyl and amine groups differentiate it from the target compound.

5-(4-Propan-2-yl)benzylidene)-2-[3-(4-chlorophenyl)-5[4-(propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

Compound Description: This compound was subjected to FT-IR and FT-Raman investigation along with quantum chemical analysis and molecular docking studies. []

Relevance: This compound shares the pyrazoline and thiazole ring system with 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine but features distinct substituents. [] The presence of a 4-chlorophenyl group at the 3-position of the pyrazoline ring, a 4-Propan-2-ylbenzylidene substituent on the thiazole ring, and the absence of sulfonyl and amine groups differentiate it from the target compound.

2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol

Compound Description: This compound was subjected to spectroscopic and quantum chemical calculations analysis, along with molecular docking, RDG and ELF studies. [] It also has reported anticancer and antimicrobial activity. []

Relevance: This compound shares the pyrazoline and thiazole ring system with 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine but features distinct substituents. [] The presence of a 4-chlorophenyl group at the 3-position of the pyrazoline ring, a 4-methoxyphenyl substituent on the thiazole ring, and the absence of sulfonyl and amine groups differentiate it from the target compound.

METHYL ({5-[4-(4-HYDROXYPIPERIDIN-1-YL)-2-PHENYL-1,3-THIAZOL-5-YL]-1H-PYRAZOL-3-YL}METHYL)CARBAMATE

Compound Description: This compound is an inhibitor of Staphylococcus aureus Gyrase B. []

Relevance: This compound shares the pyrazoline and thiazole ring system with 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine but features distinct substituents. [] The presence of a phenyl group at the 2-position of the thiazole ring, a 4-hydroxypiperidine substituent on the thiazole ring, and the absence of sulfonyl and amine groups differentiate it from the target compound.

Overview

4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine is a complex organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound features a tert-butylsulfonyl group and a phenyl-substituted thiazole, contributing to its potential biological activity and utility in medicinal chemistry. The synthesis and characterization of such compounds are crucial for exploring their applications in pharmaceuticals and agrochemicals.

Source and Classification

This compound can be classified as a pyrazole derivative due to its pyrazole ring structure. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the thiazole moiety further enhances the potential pharmacological profile of this compound, making it a subject of interest in drug development.

Synthesis Analysis

Methods

The synthesis of 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine typically involves multi-step synthetic pathways. A common approach includes:

  1. Formation of the Pyrazole Ring: This can be achieved through the condensation reaction of appropriate hydrazones with carbonyl compounds under acidic or basic conditions.
  2. Introduction of the Thiazole Moiety: The thiazole ring can be synthesized via cyclization reactions involving thioketones or thioamides.
  3. Sulfonation: The tert-butylsulfonyl group can be introduced through sulfonation reactions using tert-butyl sulfonyl chloride in the presence of a base.

Technical Details

The synthesis may utilize various techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times. Characterization of the synthesized compound is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Molecular Structure Analysis

Data

The molecular formula is C15H18N4O2SC_{15}H_{18}N_4O_2S, with a molecular weight of approximately 342.39 g/mol. The compound's structure includes functional groups that contribute to its reactivity and biological properties.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for pyrazoles and thiazoles, including:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  2. Electrophilic Aromatic Substitution: The phenyl group may undergo electrophilic substitution reactions.
  3. Cyclization Reactions: The presence of reactive functional groups allows for further cyclization to form more complex structures.

Technical Details

Reactions involving this compound may require specific conditions such as temperature control, use of catalysts, or inert atmospheres to prevent undesired side reactions.

Mechanism of Action

Process

The mechanism of action for 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine likely involves interaction with biological targets such as enzymes or receptors. The sulfonamide group may enhance binding affinity due to hydrogen bonding interactions with target biomolecules.

Data

Studies on similar pyrazole derivatives indicate that they may exhibit inhibitory effects on specific enzymes involved in inflammatory pathways or microbial metabolism, leading to their therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as methanol and dichloromethane. Its melting point and boiling point would need to be determined experimentally.

Chemical Properties

The presence of multiple functional groups suggests that the compound may exhibit reactivity under various conditions:

  • Stability: Likely stable under neutral conditions but may hydrolyze under acidic or basic conditions.
  • Reactivity: Potentially reactive towards electrophiles due to the nucleophilic nature of the amine group.
Applications

Scientific Uses

4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting inflammatory diseases or infections.
  • Agricultural Chemistry: Possible use as an agrochemical due to its biological activity.

Research into similar compounds suggests that modifications in structure can lead to enhanced efficacy or reduced toxicity, making this compound a candidate for further investigation in drug development programs.

Properties

CAS Number

956796-04-6

Product Name

4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine

IUPAC Name

4-tert-butylsulfonyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine

Molecular Formula

C16H18N4O2S2

Molecular Weight

362.47

InChI

InChI=1S/C16H18N4O2S2/c1-16(2,3)24(21,22)13-9-18-20(14(13)17)15-19-12(10-23-15)11-7-5-4-6-8-11/h4-10H,17H2,1-3H3

InChI Key

UJQSYJUPYZPVHG-UHFFFAOYSA-N

SMILES

CC(C)(C)S(=O)(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.